![molecular formula C17H18N4O2 B2575166 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 846025-95-4](/img/structure/B2575166.png)
1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide” are not well-documented. The molecular weight of the compound is 310.357.Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a point of interest for its potential applications in medicinal chemistry and drug design. Studies have explored its synthesis and chemical properties to understand its interactions and potential as a therapeutic agent. For example, research has demonstrated the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, showing the versatility of related compounds in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Antiviral Activities
There's ongoing research into the antimicrobial and antiviral potentials of compounds structurally similar to this compound. For instance, thieno[2,3-d]pyrimidine derivatives have been found active against influenza A neuraminidase virus (H3N2), indicating potential applications in antiviral therapy (Amira S. Abd El-All et al., 2016).
Anti-angiogenic and DNA Cleavage Activities
Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited cytotoxic effects by interacting with DNA, suggesting potential for cancer therapy (Vinaya Kambappa et al., 2017).
Anti-hyperglycemic Evaluation
Further investigations into carboximidamides derived from cyanamides linked with the pyrimidine moiety have demonstrated significant anti-hyperglycemic activities. These findings provide a basis for the development of new therapeutic agents for managing diabetes (A. Moustafa et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), which is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb, a potential target of similar compounds, is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The efficacy of similar compounds has been tested in vivo, suggesting that they may be influenced by the biological environment .
properties
IUPAC Name |
1-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-19-14-12-4-2-3-5-13(12)23-15(14)17(20-10)21-8-6-11(7-9-21)16(18)22/h2-5,11H,6-9H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZXJRMHFHLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)N)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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